CCR2 antagonist 4

Catalog No.
S005906
CAS No.
M.F
C21H21ClF3N3O2
M. Wt
439.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CCR2 antagonist 4

Product Name

CCR2 antagonist 4

IUPAC Name

N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C21H21ClF3N3O2

Molecular Weight

439.9 g/mol

InChI

InChI=1S/C21H21ClF3N3O2/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29)/t18-/m1/s1

InChI Key

BAOQJSULMWXFRK-GOSISDBHSA-N

SMILES

C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl

Synonyms

N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)                              benzamide hydrochloride

Canonical SMILES

C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl

Isomeric SMILES

C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl

The exact mass of the compound CCR2 antagonist 4 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757371. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Furocoumarins. It belongs to the ontological category of psoralens in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

CCR2 antagonist 4, commonly known as Teijin compound 1 (CAS 226226-39-7 for free base, 1313730-14-1 for hydrochloride), is a specific small-molecule inhibitor of the C-C chemokine receptor type 2b (CCR2b). In procurement contexts, it is primarily sourced for its ability to directly block the CCL2/CCR2 signaling axis, a critical pathway in monocyte/macrophage recruitment and oncology models. Unlike upstream synthesis inhibitors, this compound provides direct receptor antagonism with an IC50 of 180 nM for CCR2b binding and a functional IC50 of 24 nM for inhibiting MCP-1-induced chemotaxis . Its physicochemical profile, available as a stable hydrochloride salt with high DMSO solubility (>20 mg/mL), makes it a reliable precursor for both standard in vitro assays and complex in vivo formulations .

Substituting CCR2 antagonist 4 with generic in-class alternatives often compromises experimental isolation and translational validity. Utilizing dual antagonists (such as BMS-813160) introduces confounding CCR5 blockade, making it impossible to decouple monocyte-driven (CCR2) from lymphocyte-driven (CCR5) immune responses . Conversely, employing CCL2 synthesis inhibitors like Bindarit fails to provide immediate, localized receptor blockade, leaving downstream signaling vulnerable to systemic or paracrine chemokine fluctuations. Furthermore, many CCR2 antagonists suffer from species specificity, showing efficacy in human assays but failing in murine models. CCR2 antagonist 4 overcomes this by binding to conserved transmembrane residues (such as Glu291, His121, and Ile263) that are identical across human and mouse receptors, ensuring seamless transition from human in vitro screening to murine in vivo validation [1].

Isolated CCR2b Specificity vs. Dual Receptor Antagonists

For workflows requiring isolated macrophage/monocyte modulation, CCR2 antagonist 4 provides strict CCR2b selectivity. While dual antagonists like BMS-813160 exhibit binding to both CCR2 (IC50 6.2 nM) and CCR5 (IC50 3.6 nM), CCR2 antagonist 4 specifically targets CCR2b (IC50 180 nM) without confounding CCR5 activity. This selectivity is critical for mechanistic studies where cross-receptor inhibition would obscure the specific role of the CCL2/CCR2 axis.

Evidence DimensionReceptor Selectivity Profile
Target Compound DataSelective CCR2b blockade (IC50 180 nM)
Comparator Or BaselineBMS-813160 (Dual CCR2/CCR5 blockade, IC50 6.2 nM / 3.6 nM)
Quantified DifferenceElimination of CCR5-mediated off-target effects.
ConditionsIn vitro receptor binding assays.

Procuring a highly selective antagonist prevents confounding variables in immunological assays where both CCR2 and CCR5 pathways are active.

Functional Chemotaxis Inhibition Potency

The functional efficacy of CCR2 antagonist 4 significantly outpaces its raw receptor binding affinity. While the compound binds CCR2b with an IC50 of 180 nM, it inhibits MCP-1-induced monocyte chemotaxis with an IC50 of 24 nM. This 7.5-fold increase in functional potency demonstrates that complete receptor saturation is not required to achieve biological blockade, allowing for lower dosing regimens in cellular assays.

Evidence DimensionFunctional vs. Binding Potency
Target Compound DataChemotaxis IC50 = 24 nM
Comparator Or BaselineBaseline binding affinity (Binding IC50 = 180 nM)
Quantified Difference7.5-fold higher potency in functional migration assays.
ConditionsMCP-1 stimulated monocyte chemotaxis assay.

Buyers can utilize significantly lower compound concentrations to achieve functional cellular blockade, reducing both cost and potential cytotoxicity.

Cross-Species Translational Compatibility

A major procurement risk for chemokine antagonists is species restriction. CCR2 antagonist 4 mitigates this by targeting a highly conserved binding pocket. The compound interacts strongly with residues Glu291 (TM7), His121 (TM3), and Ile263 (TM6), which are structurally identical in both human and mouse CCR2 [1]. This structural conservation allows the exact same compound to be used in human in vitro assays and murine in vivo models (such as MC-38GFP colon carcinoma metastasis models), unlike human-restricted alternatives that necessitate purchasing separate analogs for animal studies[2].

Evidence DimensionSpecies Cross-Reactivity
Target Compound DataBinds conserved human/mouse residues
Comparator Or BaselineHuman-restricted CCR2 antagonists (e.g., compounds lacking TM3/TM6/TM7 conservation)
Quantified Difference100% sequence homology at critical binding sites (Glu291, His121, Ile263) enabling dual-species use.
ConditionsTrans-endothelial migration and murine xenograft models.

Procuring a single cross-reactive compound streamlines the pipeline from human cell screening to murine preclinical validation.

Liposomal Formulation Processability

For advanced drug delivery applications, the physicochemical stability of the active pharmaceutical ingredient is paramount. CCR2 antagonist 4 has been successfully integrated into VCAM-1-targeted target-sensitive liposomes (Vp-TSL) without loss of antagonistic function [1]. Compared to free systemic administration, this formulation enabled spatially-defined release at activated pulmonary endothelium, significantly reducing tumor cell extravasation while avoiding systemic chemokine inhibition side effects [1].

Evidence DimensionNanocarrier Formulation Compatibility
Target Compound DataCompatible with Vp-TSL encapsulation
Comparator Or BaselineFree small-molecule administration (Systemic off-target effects)
Quantified DifferenceEnabled localized release, preventing systemic monocyte recruitment disruption.
ConditionsVCAM-1 targeted liposomal delivery in murine metastasis models.

Confirms the compound's structural stability and processability for buyers developing targeted nanomedicines or complex delivery vehicles.

Translational Murine Oncology and Metastasis Models

Due to its validated cross-species binding at conserved residues (Glu291, His121, Ile263), this compound is a precise procurement selection for researchers moving from human cell line screening to murine in vivo models (e.g., MC-38GFP metastasis models). It allows for consistent pharmacological targeting across the translational pipeline without needing species-specific analogs [1].

Selective Monocyte/Macrophage Modulation Assays

In immunological workflows where decoupling CCR2 from CCR5 activity is critical, this compound provides strict CCR2b selectivity. It is quantitatively differentiated from dual antagonists (like BMS-813160) for isolating the specific effects of the CCL2/CCR2 axis on monocyte chemotaxis without altering T-cell dynamics .

Advanced Liposomal Drug Delivery Formulation

The compound's proven compatibility with target-sensitive liposomes (such as Vp-TSL) makes it a highly suitable active pharmaceutical ingredient for formulation scientists. It can be reliably encapsulated for spatially-defined release applications, such as targeting activated endothelium in atherosclerosis or pre-metastatic niches [1].

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

439.1274391 g/mol

Monoisotopic Mass

439.1274391 g/mol

Heavy Atom Count

30

LogP

3.14 (LogP)

Melting Point

234.5 °C

UNII

Y6UY8OV51T

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H351 (97.5%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Trioxsalen is a pigmenting photosensitizing agent used in conjunction with ultraviolet light in the treatment of vitiligo.

Pharmacology

Trioxsalen ispharmacologically inactive but when exposed to ultraviolet radiation or sunlight it is converted to its active metabolite to produce a beneficial reaction affecting the diseased tissue.

MeSH Pharmacological Classification

Photosensitizing Agents

ATC Code

D - Dermatologicals
D05 - Antipsoriatics
D05A - Antipsoriatics for topical use
D05AD - Psoralens for topical use
D05AD01 - Trioxysalen
D - Dermatologicals
D05 - Antipsoriatics
D05B - Antipsoriatics for systemic use
D05BA - Psoralens for systemic use
D05BA01 - Trioxysalen

Mechanism of Action

After photoactivation it creates interstrand cross-links in DNA, which can cause programmed cell death.

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

3902-71-4

Wikipedia

Trioxsalen

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

7H-Furo[3,2-g][1]benzopyran-7-one, 2,5,9-trimethyl-: INACTIVE

Dates

Last modified: 02-18-2024
van Coevorden AM, Kamphof WG, van Sonderen E, Bruynzeel DP, Coenraads PJ: Comparison of oral psoralen-UV-A with a portable tanning unit at home vs hospital-administered bath psoralen-UV-A in patients with chronic hand eczema: an open-label randomized controlled trial of efficacy. Arch Dermatol. 2004 Dec;140(12):1463-6. [PMID:15611423]
Thazhathveetil AK, Liu ST, Indig FE, Seidman MM: Psoralen conjugates for visualization of genomic interstrand cross-links localized by laser photoactivation. Bioconjug Chem. 2007 Mar-Apr;18(2):431-7. [PMID:17373769]
Higuchi M, Yamayoshi A, Kobori A, Yamaoka T, Murakami A: Synthesis and properties of photo-reactive antisense oligonucleotides containing 2'-O-psoralen-conjugated adenosine. Nucleic Acids Symp Ser (Oxf). 2005;(49):331-2. [PMID:17150768]

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